molecular formula C14H21BO3S B14030112 2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030112
M. Wt: 280.2 g/mol
InChI Key: YHTMHDRYOYPPSO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.

    Substitution: The methoxy and methylthio groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of probes and sensors for biological studies.

    Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methylthio groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with different substituents on the phenyl ring.

    2-Methoxyphenylboronic Acid: Lacks the methylthio group but has similar reactivity.

Uniqueness

2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxy and methylthio groups, which can provide distinct electronic and steric effects. These effects can enhance the selectivity and efficiency of certain reactions, making this compound particularly valuable in complex organic synthesis.

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

2-(2-methoxy-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-8-7-9-11(19-6)12(10)16-5/h7-9H,1-6H3

InChI Key

YHTMHDRYOYPPSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)OC

Origin of Product

United States

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